Beta-Amyloid (42-1), also known as Amyloid beta peptide 1-42, is a significant protein fragment associated with Alzheimer's disease. It is derived from the amyloid precursor protein and is known to aggregate into plaques in the brains of individuals with Alzheimer's, contributing to neurodegeneration and cognitive decline. The peptide is characterized by its hydrophobic nature, which facilitates its aggregation into oligomers and fibrils that are toxic to neurons.
Beta-Amyloid (42-1) is primarily sourced from human brain tissues and can also be synthesized in vitro using various biochemical methods. It is classified as a polypeptide and falls under the category of amyloid proteins, which are misfolded proteins that aggregate into fibrillar structures. The specific sequence of Beta-Amyloid (42-1) includes 42 amino acids, making it one of the most studied forms of amyloid beta peptides due to its strong association with Alzheimer's pathology.
The synthesis of Beta-Amyloid (42-1) can be achieved through several methods:
The molecular structure of Beta-Amyloid (42-1) consists of a linear chain of 42 amino acids, characterized by regions that promote beta-sheet formation, essential for its aggregation properties. The peptide's sequence allows for interactions that lead to oligomerization:
Biophysical studies using techniques such as circular dichroism spectroscopy have shown that Beta-Amyloid (42-1) transitions from a random coil structure to a beta-sheet conformation over time, which is critical for its aggregation into fibrils .
Beta-Amyloid (42-1) undergoes several key reactions:
The mechanism by which Beta-Amyloid (42-1) exerts its pathological effects involves several steps:
Relevant analytical techniques such as high-performance liquid chromatography have been employed to assess the purity and stability of synthesized Beta-Amyloid (42-1) .
Beta-Amyloid (42-1) has several critical applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3